molecular formula C26H20N2O2S B11450946 5-(biphenyl-4-yl)-3-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

5-(biphenyl-4-yl)-3-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11450946
M. Wt: 424.5 g/mol
InChI Key: PBBRWQGLADUYEO-UHFFFAOYSA-N
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Description

5-(biphenyl-4-yl)-3-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines These compounds are known for their diverse biological activities and potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(biphenyl-4-yl)-3-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(biphenyl-4-yl)-3-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted thienopyrimidines.

Scientific Research Applications

Chemistry

In chemistry, 5-(biphenyl-4-yl)-3-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit various activities such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of thienopyrimidines are explored for their potential as drugs. The specific structure of this compound could lead to the development of new medications with improved efficacy and safety profiles.

Industry

Industrially, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(biphenyl-4-yl)-3-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved might include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyrimidines with different substituents. Examples might be:

  • 5-(biphenyl-4-yl)-3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
  • 5-(biphenyl-4-yl)-3-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

The uniqueness of 5-(biphenyl-4-yl)-3-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one lies in its specific substituents, which can influence its chemical reactivity and biological activity. The ethoxyphenyl group, in particular, may confer unique properties compared to other similar compounds.

Properties

Molecular Formula

C26H20N2O2S

Molecular Weight

424.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-5-(4-phenylphenyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C26H20N2O2S/c1-2-30-22-14-12-21(13-15-22)28-17-27-25-24(26(28)29)23(16-31-25)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-17H,2H2,1H3

InChI Key

PBBRWQGLADUYEO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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